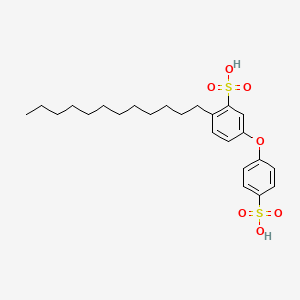

Dodecyl(sulfophenoxy)benzenesulfonic acid

Description

Contextualization within Anionic Surfactant Chemistry

Dodecyl(sulfophenoxy)benzenesulfonic acid, and its more commonly utilized salt, sodium dodecyl diphenyl ether disulfonate, belong to the class of anionic surfactants. cnzmpc.com Anionic surfactants are characterized by a molecular structure consisting of a large, nonpolar hydrophobic portion (the "tail") and a polar, negatively charged hydrophilic portion (the "head"). When dissolved in a liquid like water, these molecules ionize, leaving the hydrophilic head with a negative charge. chemsrc.com The defining characteristic of this compound is its "gemini" or disulfonate structure, meaning it possesses two sulfonate groups on its diphenyl ether backbone, attached to a single hydrophobic dodecyl chain.

This dual-sulfonate configuration distinguishes it from more conventional linear alkylbenzene sulfonates (LAS), such as Dodecylbenzene (B1670861) Sulfonic Acid (DDBSA), which have only one sulfonate group. silverfernchemical.com This structural difference imparts several advantageous properties, including exceptional stability in harsh chemical environments (both acidic and alkaline), high thermal stability, and excellent water solubility. evitachem.com Its mechanism of action involves reducing the surface tension at interfaces (e.g., between oil and water or air and water) by adsorbing at these boundaries. Above a specific concentration, known as the critical micelle concentration (CMC), these surfactant molecules self-assemble into aggregates called micelles, which can encapsulate non-polar substances. evitachem.com The CMC for dialkyldiphenyl ether disulfonates is notably lower than that of single-chain surfactants like sodium dodecylbenzene sulfonate (SDBS), indicating greater efficiency.

Significance in Contemporary Chemical Research and Engineering

The unique properties of this compound and its salts make them highly significant in various advanced applications. Their primary role is often as a high-efficiency emulsifier, dispersing agent, or wetting agent. pcc.eu

In emulsion polymerization , these surfactants are crucial for creating stable latex systems with controlled particle sizes, sometimes achieving nano-sized particles for acrylic and styrene-acrylic systems. univarsolutions.com The disulfonate structure provides excellent mechanical and chemical stability to the resulting polymer emulsions, which is vital for applications in coatings, adhesives, and textiles. univarsolutions.comparchem.com The ability to function effectively in hard water and without the need for protective colloids in certain vinyl acetate (B1210297) polymerizations further enhances their utility. google.com

In the field of enhanced oil recovery (EOR) , surfactants are used to reduce the interfacial tension between oil and water, mobilizing residual oil trapped in reservoir rock formations. nih.govresearchgate.net The stability of diphenyl ether disulfonates under the high-temperature and high-salinity conditions often found in oil reservoirs makes them valuable candidates for these demanding applications.

Furthermore, its application extends to industrial cleaners, agrochemical formulations, and as a plastic antistatic agent. cnzmpc.com In materials science, formulations based on related diphenyl ether disulfonates have demonstrated exceptional thermal stability (above 400°C) in composites, making them suitable for high-temperature polymer processing.

Evolution of Research Trajectories for this compound

Research into alkyl aryl sulfonic acids for surfactant applications has a long history, with early patents from the 1960s identifying compounds like dodecyl benzene (B151609) sulfonic acid as effective emulsifiers for polymerization processes. google.com The initial focus was on establishing their fundamental utility in creating stable emulsions for producing polymers such as styrene (B11656) and vinyl acetate. google.com

Over time, research has shifted from general applications to leveraging the specific advantages of the diphenyl ether disulfonate structure for more specialized, high-performance needs. While simpler linear alkylbenzene sulfonates became workhorse surfactants for detergents, research into disulfonates like this compound has explored their superior performance under extreme conditions. silverfernchemical.comnih.gov

Contemporary research, as seen in studies from the 2020s, focuses on optimizing their use in advanced systems. This includes their role as primary emulsifiers for creating nano-emulsions, their synergistic effects with other surfactants in complex formulations for enhanced oil recovery, and their contribution to the thermal stability of advanced polymer composites. researchgate.netresearchgate.net The trajectory has moved from identifying a useful emulsifier to engineering a high-performance specialty chemical tailored for challenging industrial environments.

Data Tables

Physicochemical Properties

This table outlines key properties of this compound and its corresponding sodium salt, Sodium Dodecyl Diphenyl Ether Disulfonate.

| Property | Value | Compound | Reference |

| Molecular Formula | C24H34O7S2 | This compound | nih.gov |

| Molecular Formula | C24H33NaO7S2 | Sodium Dodecyl Diphenyl Ether Disulfonate | |

| Molecular Weight | 520.6 g/mol | Sodium Dodecyl Diphenyl Ether Disulfonate | |

| Appearance | White to light yellow powder/solid | Sodium Dodecyl Diphenyl Ether Disulfonate | evitachem.com |

| Critical Micelle Concentration (CMC) | 6.03 x 10⁻⁴ mol/L (at 45 °C) | Sodium Dodecyl Diphenyl Ether Disulfonate | evitachem.com |

| Surface Tension at CMC | 36.04 mN/m | Sodium Dodecyl Diphenyl Ether Disulfonate | evitachem.com |

Performance in Selected Applications

This table highlights research findings related to the compound's performance in specific engineering applications.

| Application | Key Finding/Metric | Significance | Reference |

| Emulsion Polymerization | Used as a primary emulsifier to achieve nano-size particles in acrylic and styrene-acrylic latex systems. | Enables the production of high-performance polymers with fine particle dispersion, crucial for coatings and adhesives. | univarsolutions.com |

| Enhanced Oil Recovery | Surfactant-polymer flooding with related anionic surfactants can increase oil recovery by 9% to 20% over waterflooding. | Demonstrates potential for significantly improving the efficiency of oil extraction from mature reservoirs. | researchgate.net |

| High-Temperature Composites | Formulations based on monoalkyldiphenylsulfonate (MADS) show thermal stability >400°C. | Ideal for high-temperature polymer processing where conventional surfactants would degrade. | |

| General Surfactancy | Exhibits a CMC two orders of magnitude lower than Sodium Dodecylbenzene Sulfonate (SDBS). | Higher efficiency as a surfactant, requiring less material to achieve the desired effect. |

Structure

3D Structure

Properties

CAS No. |

30260-72-1 |

|---|---|

Molecular Formula |

C24H34O7S2 |

Molecular Weight |

498.7 g/mol |

IUPAC Name |

2-dodecyl-5-(4-sulfophenoxy)benzenesulfonic acid |

InChI |

InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-14-22(19-24(20)33(28,29)30)31-21-15-17-23(18-16-21)32(25,26)27/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30) |

InChI Key |

ZPIMPPJEDUQYEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Dodecyl Sulfophenoxy Benzenesulfonic Acid

Established Synthetic Routes and Mechanistic Aspects

The synthesis of Dodecyl(sulfophenoxy)benzenesulfonic acid and its salts is typically achieved through a three-stage process: alkylation, sulfonation, and neutralization. The initial step involves attaching a dodecyl group to a diphenyl ether molecule, which is then followed by the introduction of sulfonic acid groups onto the aromatic rings. The final stage involves neutralization to produce the desired salt.

The first stage in the synthesis is the alkylation of diphenyl ether, a Friedel-Crafts type reaction. google.com This electrophilic aromatic substitution reaction integrates the twelve-carbon (dodecyl) hydrophobic chain onto the diphenyl ether backbone. The most common alkylating agents are long-chain alpha-olefins, such as 1-dodecene (B91753), or fatty alcohols. google.comgoogle.com

The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride, or a protonic acid like concentrated sulfuric acid. google.comgoogle.com The choice of catalyst is crucial as it influences reaction rate and selectivity. For instance, solid acid catalysts like sulfonated styrene-divinylbenzene copolymers have been employed to create a more efficient and cleaner alkylation process, avoiding issues associated with traditional catalysts like equipment corrosion and complex separation procedures. google.com

The reaction conditions are carefully controlled to optimize the yield of the desired mono-alkylated diphenyl ether and minimize side reactions like di-alkylation or isomerization of the alkyl chain. Typical reaction temperatures range from 40°C to 180°C, with reaction times varying from 1 to 10 hours. google.comgoogle.com For example, one process involves heating diphenyl ether and a catalyst like anhydrous aluminum chloride to 100°C, followed by the dropwise addition of 1-dodecene over several hours. google.com Another method utilizes a fatty alcohol and concentrated sulfuric acid as the catalyst, with reaction temperatures between 40°C and 100°C. google.com

| Alkylation Agent | Catalyst | Temperature Range (°C) | Reaction Time (hours) | Reference |

|---|---|---|---|---|

| 1-Dodecene / 1-Tetradecene | Anhydrous Aluminum Chloride | 100 | 4.5 | google.com |

| Fatty Alcohol | Concentrated Sulfuric Acid | 40 - 100 | 1 - 10 | google.com |

| Alpha-Olefin | Solid Acid Catalyst | 80 - 180 | 1 - 5 | google.com |

| Tetrapropylene | Lewis Acid | 50 - 70 | 1 - 2 | google.com |

Following alkylation, the dodecyl diphenyl ether intermediate undergoes sulfonation to introduce hydrophilic sulfonic acid (-SO₃H) groups onto the phenyl rings. This step is critical for imparting the surfactant properties to the molecule. The primary sulfonating agents used industrially are fuming sulfuric acid (oleum), sulfur trioxide (SO₃), and chlorosulfonic acid. google.com The reaction is highly exothermic and requires careful temperature control to prevent unwanted side reactions and product degradation. chemithon.com To manage the reaction heat and improve efficiency, continuous reactors, such as falling film reactors, are often employed. evitachem.com

Fuming sulfuric acid, also known as oleum (B3057394), is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. It is a powerful sulfonating agent used extensively in the production of alkyl aryl sulfonates. google.comgoogle.com In this process, the dodecyl diphenyl ether is reacted with oleum under controlled temperatures, typically ranging from 25°C to 65°C. google.com The reaction mechanism is an electrophilic aromatic substitution where the electrophile is believed to be SO₃ or a related species. libretexts.org

The molar ratio of the reactants is a key parameter; an excess of the sulfonating agent is generally used to ensure complete disulfonation. google.com After the reaction, the mixture contains the desired sulfonic acid along with spent sulfuric acid. A dilution step with water is often performed, which causes the separation of the sulfonic acid from the sulfuric acid due to their mutual insolubility. chemithon.com

Chlorosulfonic acid (ClSO₃H) is another highly effective reagent for sulfonating alkyl diphenyl ethers. google.compageplace.de It reacts readily with aromatic compounds to introduce a sulfonyl chloride group (-SO₂Cl), which is subsequently hydrolyzed to the sulfonic acid, or directly to the sulfonic acid with the evolution of hydrogen chloride (HCl) gas. chemithon.compageplace.de

The reaction is typically carried out in an inert solvent, such as a polychlorinated aliphatic hydrocarbon like methylene (B1212753) chloride or 1,2-dichloroethane (B1671644), to help control the reaction temperature and viscosity. google.comevitachem.comgoogle.com The reaction temperature is maintained between 20°C and 60°C. google.com A molar excess of chlorosulfonic acid is used, with ratios of approximately 1.8 to 2.3 moles of sulfonating agent per mole of alkylated diphenyl ether being common for producing disulfonated products. google.com The liberated HCl gas must be scrubbed and neutralized. chemithon.com This method can be performed in both batch and continuous reactor systems. chemithon.com

| Sulfonating Agent | Solvent | Temperature Range (°C) | Key Features | Reference |

|---|---|---|---|---|

| Fuming Sulfuric Acid (Oleum) / SO₃ | None or inert solvent | 25 - 65 | Common industrial method; requires separation of spent acid. | google.comgoogle.com |

| Chlorosulfonic Acid | Polychlorinated hydrocarbons (e.g., methylene chloride) | 20 - 60 | Evolves HCl gas; can be run in batch or continuous process. | chemithon.comgoogle.com |

The final step in the synthesis is the neutralization of the acidic this compound. This is typically carried out by adding a base to form the corresponding salt, which is the commercially sold form of the surfactant. The most common neutralizing agent is sodium hydroxide (B78521) (NaOH) solution, which yields sodium dodecyl diphenyl ether disulfonate. google.comevitachem.com Other bases like sodium carbonate, potassium hydroxide, or various amines can also be used depending on the desired properties of the final product. google.comgoogle.com

The neutralization process is an acid-base reaction that must be carefully controlled to bring the final product to a specific pH range, typically between 7 and 9. evitachem.com The reaction is exothermic, and cooling may be required. The "dry neutralization" technique involves reacting the sulfonic acid with a solid base like sodium carbonate, where the acid also acts as a binder in a granulation process. researchgate.netresearchgate.net

Sulfonation Step: Introduction of Sulfonic Acid Moieties

Optimization of Synthesis Parameters and Yield Enhancement

Considerable research has been directed towards optimizing the synthesis of this compound to maximize yield and product purity while minimizing costs and environmental impact. Key parameters that are manipulated include catalyst type, reactant molar ratios, reaction temperature, and reaction time.

In the alkylation step, optimization can lead to significant improvements in yield. For example, under optimized conditions using an AlCl₃ catalyst at 75°C for 5 hours, alkylation yields as high as 87.6% have been reported. The choice of catalyst is also a major area for optimization. The use of solid superacids (e.g., SO₄²⁻/ZrO₂) as catalysts for the alkylation of diphenyl ether has been explored to improve catalyst recovery and reduce waste streams.

For the sulfonation step, process simulation and modeling are used to determine optimal operating conditions. Studies on similar sulfonation processes, like that for dodecylbenzene (B1670861) sulfonic acid, show that factors such as the molar flow rates of sulfur and air (for in-situ SO₃ production), and the pressure of the alkylated intermediate significantly influence the production rate. researchgate.netchiet.edu.eg The use of continuous falling film reactors represents a key engineering optimization, allowing for better heat removal, shorter residence times, and more consistent product quality compared to batch reactors. researchgate.net

Efficient mixing is another critical factor, especially in fast, exothermic reactions like sulfonation. Microreactors are being investigated as they provide rapid mixing and precise temperature control, which can reduce the formation of by-products and improve the yield of the desired sulfonic acid. google.comresearcher.life Post-reaction processing, such as the methods for separating the sulfonic acid from spent sulfonating agent, has also been optimized to improve the speed and efficiency of separation. chemithon.com

Stoichiometric Control and Temperature Influence

The sulfonation of dodecylbenzene is a highly exothermic electrophilic substitution reaction. alfa-chemistry.com Precise control over the molar ratio of reactants and the reaction temperature is critical to achieve high conversion rates and minimize the formation of by-products such as sulfones. alfa-chemistry.com Common sulfonating agents include concentrated sulfuric acid, oleum (fuming sulfuric acid), and sulfur trioxide (SO3). researchgate.netchemicalbook.comgoogle.com

When using sulfur trioxide, maintaining a slight molar excess of the sulfonating agent is crucial for driving the reaction to completion. However, a large excess can lead to the formation of polysulfonic acids and other impurities. alfa-chemistry.com Studies in microreactors have shown that an optimal molar ratio of SO3 to dodecylbenzene is around 1.1:1 to 1.5:1. google.comresearchgate.net

Temperature management is equally important. While the reaction can proceed at low temperatures, industrial processes often operate at elevated temperatures (around 50-70°C) to reduce the viscosity of the reaction mixture, which facilitates efficient stirring and mass transfer. alfa-chemistry.comgoogle.com However, excessively high temperatures can promote the formation of undesirable sulfone by-products. alfa-chemistry.com In a circulating microreactor, for instance, precise temperature control, often maintaining a water bath between 40°C and 60°C, helps to avoid local overheating from the reaction's exotherm. google.com

| Parameter | Condition | Effect | Source |

|---|---|---|---|

| SO3:Dodecylbenzene Molar Ratio | 1.05-1.2:1 | Optimal for sulfonation in a reactor with dry air. | google.com |

| SO3:Dodecylbenzene Molar Ratio | 1.1:1 | Achieved the highest yield of dodecylbenzenesulfonic acid in a circulating microreactor. | google.com |

| SO3:Dodecylbenzene Molar Ratio | 1.5:1 | Used in a microreactor setup, resulting in a 91.23% yield after aging. | google.com |

| Reaction Temperature (Sulfuric Acid) | < 40°C (addition), 60-70°C (reaction) | Controls initial exotherm, then accelerates reaction. Higher temperatures can increase sulfone formation. | alfa-chemistry.com |

| Reaction Temperature (SO3) | 40-45°C | Typical range for sulfonation in a reactor using a mixed gas of SO3 and dry air. | google.com |

| Reaction Temperature (Oleum) | 35-50°C | Standard temperature range for the oleum process, typically for 2 hours. | google.com |

Catalysis in Reaction Pathways

The sulfonation of dodecylbenzene is an acid-catalyzed process. When strong acids like concentrated sulfuric acid or oleum are used, they serve as both the sulfonating agent and the catalyst. alfa-chemistry.comcosoonchem.com For reactions involving sulfur trioxide, which is a highly reactive agent, the process is typically self-catalyzed, though the mechanism still involves the generation of an electrophilic species that attacks the benzene (B151609) ring. alfa-chemistry.com

In related syntheses, Dodecylbenzenesulfonic acid itself is employed as an effective Brønsted acid catalyst. researchgate.net Its strong acidity and surfactant properties can create micro-reaction environments, such as inverse microemulsions in organic media, which increase the contact between reactants and can enhance reaction rates and yields under mild conditions. google.com For example, DBSA has been used to catalyze esterification reactions, achieving conversion rates as high as 99%. google.com Research has also explored solid acid catalysts, such as cellulose-derived carbon-based solids with -SO3H groups, for various acid-catalyzed reactions. science.gov

Post-Synthesis Purification Techniques

After the sulfonation reaction, the crude product contains unreacted dodecylbenzene, spent sulfuric acid (if used), and by-products like sulfones. alfa-chemistry.comresearchgate.net The purification process is essential to achieve the desired product quality.

A common initial step involves "digestion" or "aging," where the reaction mixture is held for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion. google.com Following this, several purification methods can be employed:

Dilution and Separation : A small amount of water is added to the mixture, causing it to separate into two layers: an upper organic layer containing the dodecylbenzenesulfonic acid and a lower aqueous layer containing spent sulfuric acid and other inorganic impurities. The lower layer is then removed. alfa-chemistry.comgoogle.com

Neutralization : The acidic organic phase is neutralized with a base, typically a sodium hydroxide solution, to convert the sulfonic acid into its more stable salt, sodium dodecylbenzenesulfonate. alfa-chemistry.comgoogle.com This step must be carefully controlled to a pH of 7-8. alfa-chemistry.com

By-product Removal : During neutralization, impurities like sodium sulfate (B86663) can form. google.com One patented method involves adding calcium chloride to the neutralized product. The calcium chloride reacts with sodium sulfate to form calcium sulfate, which precipitates and can be removed by filtration. google.com

Solvent Removal : If the reaction is carried out in a solvent, such as 1,2-dichloroethane in microreactor synthesis, the solvent is recovered via rotary evaporation to yield the final product. google.com

Crystallization : For achieving high purity, especially for analytical standards, methods like fractional crystallization from a solution can be used to obtain colorless plates of the acid. lookchem.com

Advanced Production Methodologies

Modern production of dodecylbenzenesulfonic acid has moved towards advanced reactor technologies that offer better control, efficiency, and safety compared to traditional batch reactors.

Continuous-Flow Reactor Synthesis

Continuous-flow reactors, particularly microreactors and falling film reactors, are highly suitable for the rapid and exothermic sulfonation of dodecylbenzene. researchgate.netresearchgate.net These reactors feature a high surface-area-to-volume ratio, which allows for extremely efficient heat transfer and precise temperature control, mitigating the risk of local hot spots and by-product formation. researchgate.netalmacgroup.com

The enhanced mass transfer in these systems significantly intensifies the reaction, allowing for very short residence times, sometimes as low as a few seconds. researchgate.net This leads to higher yields and purity. For instance, combining a microreactor for the initial, rapid sulfonation phase with a conventional tank reactor for the subsequent aging step can achieve yields of up to 93.7%. researchgate.net The use of continuous stirred-tank reactors (CSTRs) in series is another strategy that facilitates the safe handling of the reaction and the removal of gaseous by-products. nih.gov

Circulating Microreactor Technology for Dodecylbenzenesulfonic Acid Derivatives

A specific innovation in continuous synthesis is the use of a circulating microreactor. google.com In this process, a solution of dodecylbenzene is mixed with a sulfonating agent (e.g., sulfur trioxide in a solvent) in a microporous dispersion reactor for rapid mixing and reaction. google.com

The key feature of this technology is that the product stream is recycled back and mixed with the fresh dodecylbenzene feed. google.com This circulation helps to control the concentration gradients and further improves the conversion of the remaining dodecylbenzene. The technology effectively combines the reaction and aging processes, leading to a high conversion rate of up to 98% and a product with minimal waste acid, simplifying separation. google.com The precise temperature control and rapid mixing prevent the formation of by-products that can arise from high local concentrations of sulfur trioxide. google.com

| SO3:DDB Molar Ratio | Water Bath Temp. | Aging Time | Final Yield |

|---|---|---|---|

| 1.01:1 | Not specified | 30 min | 66.5% |

| 1.05:1 | Not specified | 50 min | 84.51% |

| 1.1:1 | 40°C | 60 min | 89.46% |

| 1.1:1 | 50°C | Not specified | Not specified, but noted as optimal ratio |

| 1.5:1 | 60°C | 60 min | 91.23% |

Industrial-Scale Process Design Considerations

Scaling up the production of dodecylbenzenesulfonic acid requires careful design considerations to ensure efficiency, safety, and economic viability. The SULFUREX continuous process, which uses a multi-tube falling film reactor, is a common industrial method. chiet.edu.eg

Key design considerations include:

Process Simulation : Tools like ASPEN HYSYS are used to model the entire process, from raw material handling to final product formation. This allows for the optimization of operating parameters such as molar flow rates of sulfur, air, and dodecylbenzene to maximize production. researchgate.netresearchgate.net

Heat Integration : The sulfonation process is highly exothermic. Process design incorporates a network of heat exchangers to recover the heat of reaction and use it elsewhere in the plant. This significantly reduces external heating and cooling demands, lowering operational costs. researchgate.netresearchgate.net For example, heat integration can eliminate the need for external heating and reduce cooling demands substantially. researchgate.net

Reactor Design : For large-scale production, multi-tube film reactors are preferred. In these reactors, liquid dodecylbenzene flows down the inner walls of tubes while a mixture of SO3 and air flows concurrently, leading to an efficient reaction. The heat of reaction is removed by cooling water circulating on the shell side of the reactor. researchgate.net

Raw Material Handling : The process includes stages for air drying, sulfur melting and proportioning, and sulfur combustion to produce the SO3 gas needed for sulfonation. chiet.edu.egresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of Dodecyl(sulfophenoxy)benzenesulfonic acid, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in the molecule by their distinct chemical shifts. In a typical ¹H NMR spectrum of the dodecyl diphenyl ether disulfonate structure, the signals are found in characteristic regions. The aromatic protons on the two benzene (B151609) rings are the most deshielded due to the electron-withdrawing effects of the sulfonate groups and the ether linkage, appearing as a complex multiplet in the downfield region of the spectrum. The aliphatic protons of the long dodecyl chain are located in the upfield region. The terminal methyl group (–CH₃) is identifiable as a distinct triplet, while the numerous methylene (B1212753) groups (–CH₂–) overlap to form a broad multiplet.

Table 1: Characteristic ¹H NMR Chemical Shifts

| Proton Type | Typical Chemical Shift (δ, ppm) | Signal Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.7 – 7.9 | Multiplet |

| Methylene Protons (-CH₂-) | 1.25 – 1.45 | Broad Multiplet |

Data compiled from representative spectra of dodecyl diphenyl ether disulfonates.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The aromatic carbons of the diphenyl ether backbone resonate in the downfield region (typically δ 115-160 ppm). Of these, the carbons directly attached to the electron-withdrawing sulfonate groups are shifted further downfield, appearing in a characteristic range of δ 126–130 ppm. The carbons of the aliphatic dodecyl chain appear in the upfield region of the spectrum (typically δ 10-40 ppm).

Table 2: Key ¹³C NMR Chemical Shift Regions

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (Sulfonate-attached) | 126 – 130 |

| Aromatic Carbons (General) | 115 – 160 |

Data based on analysis of structurally similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands that confirm the presence of the sulfonate, ether, aromatic, and aliphatic moieties. Strong, distinct peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonate groups are prominent. The C–O–C stretch of the diphenyl ether linkage is also clearly identifiable. mdpi.com Additionally, the spectrum shows C-H stretching vibrations from both the long alkyl chain and the aromatic rings, along with C=C stretching bands characteristic of the benzene rings. mdpi.com

Table 3: Principal FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2958 – 2858 | C–H Asymmetric & Symmetric Stretch | Alkyl Chain |

| 1590, 1482 | C=C Stretch | Aromatic Ring |

| 1245 | C–O–C Asymmetric Stretch | Aryl Ether |

Data sourced from FTIR analysis of dodecyl diphenyl ether disulfonate. mdpi.com

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the structural components of this compound through controlled fragmentation. Using soft ionization techniques like Electrospray Ionization (ESI) in negative ion mode, the molecular ion ([M-H]⁻) can be observed, confirming the compound's molecular mass. For the corresponding sodium salt, the parent ion is detected at an m/z consistent with the loss of a sodium ion ([M–Na]⁻).

Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that provide further structural proof. Common fragmentation pathways include the neutral loss of sulfur trioxide (SO₃, 80 Da) from the sulfonate groups and the cleavage of the central ether bond. This ether bond cleavage results in two primary fragment ions: one corresponding to the sulfonated phenoxy portion and another representing the dodecyl-substituted sulfonated phenyl moiety.

Table 4: Key Mass Spectrometric Fragments

| Fragment Ion (m/z) | Description |

|---|---|

| ~497 | Molecular Ion [M-H]⁻ of the free acid |

| 520.157 | Parent Ion [M-Na]⁻ of the sodium salt |

| 285 | Dodecyl-sulfonated benzene fragment |

Fragmentation data based on high-resolution mass spectrometry of the corresponding sodium salt.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for separating its various structural isomers. Due to the compound's amphiphilic nature, reversed-phase HPLC is the most common analytical approach. nih.gov

In a typical setup, a C18 or similar nonpolar stationary phase is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is often accomplished using a diode array detector (DAD) or UV detector, as the aromatic rings provide strong chromophores. nih.gov This method can effectively separate the main compound from starting materials, by-products, and other impurities. Furthermore, HPLC can resolve isomers, such as those with linear versus branched dodecyl chains or different substitution patterns of the sulfonate groups on the aromatic rings. researchgate.net

Table 5: Typical HPLC Method Parameters

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase HPLC |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | Diode Array Detection (DAD) or UV Spectroscopy |

Based on standard methods for analyzing alkyl diphenyloxide disulfonates. nih.gov

Mechanistic Investigations of Interfacial and Colloidal Behavior

Fundamental Surfactant Properties and Interfacial Tension Reduction

Dodecyl(sulfophenoxy)benzenesulfonic acid is a prominent member of the anionic surfactant class, specifically an alkylbenzene sulfonate. Its molecular architecture, consisting of a long hydrophobic dodecyl chain and a hydrophilic head containing both a sulfophenoxy and a benzenesulfonic acid group, imparts potent surface-active properties. chemicalbook.comsilverfernchemical.com This amphiphilic nature drives the molecule to interfaces, such as the air-water or oil-water interface, where it acts to reduce the interfacial tension. chemicalbook.commdpi.com The mechanism of interfacial tension reduction involves the alignment of the surfactant molecules at the interface, with the hydrophobic tails orienting away from the aqueous phase and the hydrophilic heads remaining in contact with it. This disrupts the cohesive energy at the interface, leading to a decrease in interfacial tension. mdpi.com

The effectiveness of this compound and its salts, like sodium dodecylbenzene (B1670861) sulfonate (SDBS), in reducing interfacial tension is a key factor in their widespread use as detergents, emulsifiers, and wetting agents. silverfernchemical.compcc.eu Research has shown that for surfactants like SDBS, the structure of both the hydrophobic chain and the oil phase can influence the extent of interfacial tension reduction. nih.gov Furthermore, the presence of inorganic salts can lead to a more compact and ordered arrangement of surfactant molecules at the interface, further enhancing the reduction of interfacial tension. nih.govresearchgate.net The ability to effectively lower the interfacial tension between oil and water is particularly crucial in applications such as enhanced oil recovery. mdpi.commdpi.com

Micellization Phenomena and Critical Micelle Concentration (CMC) Studies

In aqueous solutions, when the concentration of this compound surpasses a certain threshold, the molecules self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). wikipedia.org Below the CMC, the surfactant molecules exist predominantly as monomers in the solution and at the interfaces. wikipedia.org Above the CMC, additional surfactant molecules added to the system preferentially form micelles. wikipedia.org This process of micelle formation is a thermodynamically favorable mechanism to minimize the contact between the hydrophobic tails and water molecules, a phenomenon driven by the hydrophobic effect. wikipedia.org

The CMC is a critical parameter that defines the efficiency of a surfactant. For sodium dodecylbenzene sulfonate (a salt of the subject acid), the CMC in water at 25°C is approximately 1.2–2.9 mM. mdpi.com The formation of micelles is responsible for the characteristic detergency and solubilization properties of surfactants. Oily and greasy substances, which are insoluble in water, can be encapsulated within the hydrophobic core of the micelles and washed away. pcc.eu

| Surfactant | Condition | CMC (mM) | Reference |

|---|---|---|---|

| Sodium Dodecylbenzene Sulfonate | Water, 25°C | 1.2 - 2.9 | mdpi.com |

| 4-dodecylbenzene sulfonic acid (DBSA) | Water | ~0.53 | rsc.org |

| Sodium Dodecylbenzene Sulfonate | Water | 1.48 (First CMC) | ciac.jl.cn |

| Sodium Dodecylbenzene Sulfonate | Water | 6.90 (Second CMC) | ciac.jl.cn |

The Critical Micelle Concentration (CMC) and the aggregation behavior of this compound are sensitive to various external and internal factors.

Structure of the Surfactant: An increase in the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC, as the molecule becomes less soluble in water, thus favoring aggregation. pharmacy180.com Conversely, a more hydrophilic head group increases the CMC. pharmacy180.com The presence of bulky groups in either the hydrophobic or hydrophilic part can hinder micelle formation, thereby increasing the CMC. aatbio.com

Addition of Electrolytes: For ionic surfactants like this compound, the addition of electrolytes (salts) typically lowers the CMC. pharmacy180.com The added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating their aggregation into micelles. pharmacy180.comaatbio.com

Temperature: The effect of temperature on the CMC of ionic surfactants is generally less pronounced compared to non-ionic surfactants. pharmacy180.com However, temperature can influence the hydration of the hydrophilic groups and the structure of water around the hydrophobic chains, which in turn can affect the thermodynamics of micellization. aatbio.comconicet.gov.ar

Organic Additives: The presence of organic molecules, such as alcohols, can influence the CMC. These molecules can alter the solvent properties or be incorporated into the micelles, thereby affecting the concentration at which micelles form. pharmacy180.com For instance, some organic compounds can disrupt hydrogen bonding in water, leading to an increase in the CMC. aatbio.com

The standard Gibbs free energy of micellization () can be calculated from the CMC value and is typically negative, indicating a spontaneous process. nih.gov The total Gibbs energy of micellization can be considered as the sum of several contributions, including the energy associated with transferring the hydrophobic tail from the aqueous environment to the micellar core, the electrostatic repulsion between the ionic head groups at the micelle surface, and the interfacial energy at the micelle-water interface. wikipedia.org Thermodynamic parameters such as the enthalpy () and entropy () of micellization can be determined by studying the temperature dependence of the CMC. conicet.gov.arresearchgate.net

| Thermodynamic Parameter | Sign/Observation | Implication |

|---|---|---|

| $\Delta G^\circ_{mic}$ (Gibbs Free Energy) | Negative | Micellization is a spontaneous process. nih.govresearchgate.net |

| $\Delta H^\circ_{mic}$ (Enthalpy) | Can be positive or negative | Reflects the balance of energy changes (e.g., breaking water structure, van der Waals interactions). conicet.gov.ar |

| $\Delta S^\circ_{mic}$ (Entropy) | Positive and large | The primary driving force, due to the hydrophobic effect and release of structured water molecules. wikipedia.orgconicet.gov.ar |

Under certain conditions, single-chain surfactants like 4-dodecylbenzene sulfonic acid (DBSA) can form bilayer structures called vesicles, in addition to micelles. rsc.org Vesicles are spherical structures enclosing a small aqueous compartment, and their formation is often dependent on factors such as surfactant concentration and the presence of additives. For DBSA, an increase in concentration can drive a transition from micelles to vesicles. rsc.org A critical vesicle concentration of approximately 2.14 mM has been observed for DBSA, which is higher than its critical micelle concentration. rsc.org

The stability of these vesicles can be quite remarkable. DBSA vesicles have been shown to be stable during long-term storage, at high temperatures, and through freeze-thaw cycles. rsc.org The mechanism behind this stability is attributed to hydrogen bonding interactions between the sulfonic acid head groups and an interdigitated packing of the alkyl chains within the bilayer. rsc.org For the salt form, sodium dodecyl benzenesulfonate (B1194179) (SDBS), vesicle formation can be induced by the addition of salt. The salt is thought to compress the electric double layer of the surfactant head groups, which alters the packing parameter of the surfactant and favors the formation of bilayers over spherical micelles. nih.gov

Interaction with Polymeric Systems

The interaction between surfactants and polymers in aqueous solutions is a complex phenomenon that can lead to the formation of various associated structures. These interactions are of significant interest due to their relevance in numerous industrial formulations.

Anionic surfactants such as this compound can interact with non-ionic polymers like polyvinylpyrrolidone (B124986) (PVP). researchgate.net This interaction typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the surfactant's CMC in the absence of the polymer. researchgate.netnih.gov The formation of surfactant-polymer complexes is driven by hydrophobic interactions between the surfactant tails and hydrophobic regions on the polymer chain. researchgate.net

Studies on the interaction between DBSA and PVP have shown that these interactions can be investigated using techniques such as conductance and surface tension measurements. researchgate.net The binding of surfactant molecules to the polymer chain can lead to the formation of micelle-like aggregates along the polymer, sometimes described as a "necklace and head" structure. researchgate.net This complexation can significantly alter the properties of both the surfactant and the polymer, affecting the solution's viscosity and surface activity. osti.govnih.gov At low concentrations, the surfactant can act as a cross-linker between polymer chains, increasing viscosity, while at higher concentrations, the surfactant may form individual micelles that solubilize the hydrophobic parts of the polymer, leading to a decrease in viscosity. osti.gov The presence of electrolytes like NaCl can also influence the CAC and the point at which the polymer becomes saturated with surfactant. researchgate.net

Influence on Polymer-Filler Interactions in Composites

The performance of polymer composites, which are materials combining a polymer matrix with a filler to achieve enhanced properties, is critically dependent on the quality of the interface between the polymer and the filler particles. Poor adhesion between the typically hydrophilic inorganic fillers and the hydrophobic polymer matrix can lead to agglomeration of filler particles, inefficient stress transfer from the matrix to the filler, and ultimately, suboptimal mechanical properties of the composite material. To address this challenge, surface modification of the filler is often employed, and surfactants like this compound are prime candidates for this purpose due to their amphiphilic nature.

While direct research specifically detailing the use of this compound in polymer composites is limited, its role can be inferred from the well-understood function of similar anionic surfactants in such systems. These molecules act as coupling agents or dispersants, modifying the interfacial properties to improve the compatibility between the polymer and the filler.

The proposed mechanism by which this compound would enhance polymer-filler interactions involves the following steps:

Adsorption onto the Filler Surface: The hydrophilic head of the this compound molecule, which consists of the sulfophenoxybenzenesulfonic acid group, would have a strong affinity for the surface of inorganic fillers (e.g., silica, alumina, or clays), which are often polar and can have hydroxyl groups. This interaction can occur through hydrogen bonding or electrostatic interactions.

Creation of a Hydrophobic Surface: Once the surfactant molecules are adsorbed onto the filler surface, their long, hydrophobic dodecyl chains orient outwards, away from the filler surface and into the surrounding medium. This effectively transforms the hydrophilic surface of the filler into a hydrophobic one.

Enhanced Polymer Matrix Interaction: This newly formed hydrophobic surface on the filler particles can now interact more favorably with the nonpolar polymer matrix through van der Waals forces. This improved interaction leads to better dispersion of the filler particles within the polymer, preventing their agglomeration and ensuring a more homogeneous composite material.

Improved Mechanical Properties: The enhanced adhesion and dispersion of the filler within the polymer matrix result in more effective stress transfer from the polymer to the filler when the composite is under mechanical load. This can lead to significant improvements in the mechanical properties of the composite, such as tensile strength, modulus, and impact resistance.

The effectiveness of a surfactant in this application is dependent on several factors, including the chemical nature of the polymer and the filler, the concentration of the surfactant, and the processing conditions used to fabricate the composite.

Solubilization Mechanisms for Hydrophobic Compounds

This compound, as an anionic surfactant, is expected to be an effective agent for the solubilization of hydrophobic (water-insoluble) compounds in aqueous solutions. This capability is fundamental to its function in various applications, such as detergents, emulsifiers, and in environmental remediation processes for the removal of organic pollutants. The primary mechanism for this solubilization is the formation of micelles.

Micelle Formation and Structure

In an aqueous solution, when the concentration of this compound reaches a certain threshold, known as the Critical Micelle Concentration (CMC) , the surfactant molecules self-assemble into spherical structures called micelles. In these micelles, the hydrophobic dodecyl tails are oriented towards the center, creating a nonpolar core, while the hydrophilic sulfophenoxybenzenesulfonic acid heads form the outer shell, which is in contact with the surrounding water molecules.

Solubilization Process

The nonpolar core of the micelle provides a favorable environment for hydrophobic molecules, which are otherwise insoluble in water. The solubilization process can be described as follows:

Partitioning: Hydrophobic molecules in the aqueous phase partition into the hydrophobic core of the micelles. This process is thermodynamically driven by the desire of the hydrophobic molecules to escape the unfavorable interactions with water molecules (the hydrophobic effect).

Encapsulation: The hydrophobic molecules are effectively encapsulated within the micellar core, shielded from the aqueous environment by the hydrophilic shell of the surfactant.

Increased Apparent Solubility: This encapsulation leads to a significant increase in the apparent solubility of the hydrophobic compound in the aqueous solution.

The efficiency of solubilization is influenced by several factors, including the chemical structure of the surfactant and the hydrophobic compound, the concentration of the surfactant, temperature, and the presence of electrolytes.

Research Findings from Analogous Surfactants

The solubilization capacity is often quantified by the Molar Solubilization Ratio (MSR) , which is the number of moles of the hydrophobic compound solubilized per mole of surfactant in the micelles.

Interactive Data Table: Solubilization of Naphthalene (B1677914) by Sodium Dodecylbenzene Sulfonate (SDBS) at 25°C

Below is a representative data table illustrating the effect of SDBS concentration on the solubilization of naphthalene, a model hydrophobic compound.

| SDBS Concentration (mmol/L) | Naphthalene Solubility (mg/L) | Molar Solubilization Ratio (MSR) |

| 0.5 | 31.5 | 0.00 |

| 1.0 (CMC) | 32.0 | 0.00 |

| 2.0 | 45.0 | 0.10 |

| 5.0 | 80.0 | 0.12 |

| 10.0 | 140.0 | 0.13 |

| 20.0 | 250.0 | 0.14 |

This data is illustrative and based on typical values reported for SDBS.

The data clearly shows that the solubility of naphthalene remains low until the concentration of SDBS reaches the CMC. Above the CMC, the solubility of naphthalene increases linearly with the increase in SDBS concentration, indicating the onset of micellar solubilization. The MSR values provide a quantitative measure of the solubilization efficiency.

The location of the solubilized molecule within the micelle can also vary depending on its polarity. Nonpolar molecules are typically located in the hydrophobic core, while molecules with some polarity may reside in the palisade layer of the micelle, which is the region between the core and the hydrophilic shell.

Chemical Reactivity and Derivatization Studies

Oxidation Reactions and Sulfone Derivative Formation

The sulfonic acid groups (–SO₃H) on Dodecyl(sulfophenoxy)benzenesulfonic acid contain sulfur in its highest oxidation state (+6), making them generally resistant to further oxidation under typical conditions. The primary sites for oxidative reactions are the dodecyl chain and the aromatic rings, though these reactions require harsh conditions and are not commonly employed for derivatization.

A more relevant transformation in the broader class of related organosulfur compounds is the formation of sulfones. Diaryl sulfones are traditionally synthesized through methods such as the oxidation of sulfides or via Friedel-Crafts-type sulfonylation reactions. researchgate.netchemistryviews.orgorganic-chemistry.org For instance, an arylsulfonyl chloride can react with an arene in the presence of a catalyst to form a diaryl sulfone bridge (Ar-SO₂-Ar'). chemistryviews.org While this is not a direct oxidation of this compound, it represents a key method for creating analogous structures containing a sulfone linkage instead of the ether linkage present in the parent molecule. The oxidation of the ether linkage itself to form a sulfone is not a standard transformation.

Recent research has also explored the spontaneous oxidation of aromatic sulfones to sulfonic acids in microdroplets, a reaction driven by water radical cations at the air-water interface. nsf.govnih.gov This indicates that under specific environmental or processing conditions, the transformation between sulfone and sulfonic acid states can occur, highlighting the chemical dynamics of this functional group. nsf.govnih.gov

Reduction Reactions and Sulfinic Acid Group Transformations

The sulfonic acid group can undergo reduction to form a sulfinic acid (–SO₂H). This transformation typically requires potent reducing agents. The reduction of arylsulfonyl chlorides (derived from sulfonic acids) with agents like zinc dust or sodium sulfite (B76179) is a common method for preparing aromatic sulfinic acids. chez-alice.fr

The resulting sulfinic acid moiety is chemically distinct from its sulfonic acid precursor. Aromatic sulfinic acids are moderately stable but can be susceptible to disproportionation or oxidation back to the more stable sulfonic acid, especially upon exposure to air. chez-alice.fr Cysteine residues in proteins, for example, can be oxidized sequentially to sulfenic acid (RSOH), sulfinic acid (RSO₂H), and finally sulfonic acid (RSO₃H), with each state having unique biological and chemical properties. nih.gov This highlights the existence of a clear reductive pathway for the sulfo group, making the transformation of this compound into its corresponding bis-sulfinic acid derivative a chemically plausible, albeit challenging, derivatization.

Electrophilic Substitution Reactions on Aromatic Rings

This compound possesses two benzene (B151609) rings that can potentially undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or further sulfonation. wikipedia.orgchemistrysteps.com However, the reactivity of these rings is significantly influenced by the existing substituents.

Ring A (Dodecylbenzenesulfonic acid moiety): This ring is substituted with a dodecyl group and a sulfonic acid group.

The dodecyl group (–C₁₂H₂₅) is an alkyl group, which is weakly activating and an ortho-, para-director. unizin.orglibretexts.org

The sulfonic acid group (–SO₃H) is strongly deactivating and a meta-director due to its powerful electron-withdrawing nature. youtube.com

Ring B (Sulfophenoxy moiety): This ring is substituted with an ether oxygen and a sulfonic acid group.

The ether linkage (–O–Ar) is a strongly activating group and an ortho-, para-director due to the lone pairs on the oxygen atom that can donate electron density to the ring through resonance. youtube.com

The sulfonic acid group (–SO₃H) is, again, a strong deactivating meta-director. youtube.com

In both rings, the directing effects of the substituents are antagonistic. The activating groups direct incoming electrophiles to the ortho and para positions, while the deactivating sulfonic acid group directs to the meta position. Generally, the influence of the activating group dominates the orientation of substitution. However, the presence of the strongly deactivating –SO₃H group on both rings makes further electrophilic substitution very difficult, requiring harsh reaction conditions. youtube.com Furthermore, the sulfonation reaction is reversible; under dilute acidic conditions at high temperatures, a desulfonation reaction can occur, removing the –SO₃H group. wikipedia.orgyoutube.com

Research into Analogues and Counterion Variations

Dodecylbenzenesulfonic acid (DBSA) is a closely related and widely used anionic surfactant. The primary structural difference is that this compound incorporates an additional sulfophenoxy group, making it a more complex, dianionic surfactant upon neutralization. This structural distinction leads to significant differences in their physicochemical properties.

Interactive Table: Structural and Property Comparison

| Feature | Dodecylbenzenesulfonic Acid (DBSA) | This compound |

| Structure | A single benzene ring with one dodecyl chain and one sulfonic acid group. | Two benzene rings linked by an ether, with a dodecyl chain on one ring and a sulfonic acid group on each ring. |

| Molecular Formula | C₁₈H₃₀O₃S | C₂₄H₃₄O₇S₂ |

| Anionic Centers (Neutral pH) | 1 (monoanionic) | 2 (dianionic) |

| Hydrophilicity | Moderately high due to the sulfonic acid head. | Significantly higher due to two sulfonic acid groups and an ether oxygen. |

| Surfactant Type | Standard anionic surfactant. | Dianionic surfactant, sometimes referred to as a "gemini" or bolaform surfactant depending on isomer configuration. |

| Water Solubility | Good, especially as a salt. | Expected to be very high. |

| Hard Water Tolerance | Moderate; can precipitate with divalent cations like Ca²⁺. | Potentially higher due to the presence of two anionic groups, which may alter interaction with divalent cations. |

The properties of this compound in practical applications are critically dependent on the counterion used to neutralize its two acidic protons. The choice of counterion (e.g., a monovalent cation like ammonium (B1175870), NH₄⁺, versus a divalent cation like calcium, Ca²⁺) significantly alters solubility, surface activity, and interactions with other components in a formulation. acs.orgcsun.eduresearchgate.net

Ammonium (NH₄⁺): Forming the diammonium salt results in a highly water-soluble surfactant. cymitquimica.comcymitquimica.com Ammonium salts of alkylbenzene sulfonates are known for their good performance in liquid cleaning formulations and are generally more soluble than their alkali metal counterparts in certain conditions. nih.govthegoodscentscompany.com The presence of two ammonium ions would lead to a high degree of dissociation in water, making it an effective emulsifier and detergent.

Calcium (Ca²⁺): Calcium is a divalent cation, meaning one calcium ion can neutralize both sulfonic acid groups on a single molecule or bridge two separate surfactant molecules. chemicalbook.comnih.gov This cross-linking ability dramatically changes the surfactant's properties. While many anionic surfactants precipitate in the presence of calcium (the cause of soap scum), calcium dodecylbenzene (B1670861) sulfonate is valued as an excellent emulsifier, particularly for oil-in-water emulsions in agricultural and industrial applications. sancolo.comaksci.com It is less soluble in water than the ammonium salt but has superior functionality in non-aqueous or mixed-solvent systems. The interaction with calcium ions can lead to better performance in hard water compared to surfactants that simply precipitate. researchgate.net

Interactive Table: Predicted Impact of Counterions

| Property | Ammonium (NH₄⁺) Counterion | Calcium (Ca²⁺) Counterion |

| Solubility in Water | High | Low to moderate. chemicalbook.comsancolo.com |

| Hard Water Tolerance | Good | Excellent; the calcium salt itself is functional. researchgate.net |

| Primary Applications | Liquid detergents, foaming agents, household cleaners. nih.govcosmeticsinfo.org | Emulsifiers for pesticides and industrial oils, dispersants. sancolo.comcosmeticsinfo.org |

| Molecular Interaction | Forms a 2:1 salt with two separate NH₄⁺ ions per surfactant molecule. | Forms a 1:1 complex, with Ca²⁺ potentially bridging the two sulfonate groups (intramolecularly or intermolecularly). |

| Foaming Power | Expected to be high. | Generally lower than monovalent salts. |

Advanced Applications in Materials Science and Industrial Processes

Role in Nanomaterials Synthesis and Dispersion

The surfactant's distinct structure is instrumental in the formation and stabilization of nanoscale materials. It functions as a highly effective dispersing and emulsifying agent, crucial for preventing agglomeration and ensuring uniform distribution of nanoparticles in various media.

The effective dispersion of carbon nanotubes (CNTs) is critical for harnessing their exceptional properties in composite materials and advanced electronics. Due to strong van der Waals forces, CNTs tend to form tightly packed bundles, which diminishes their performance. Anionic surfactants are essential for overcoming these forces and achieving stable dispersions in aqueous solutions. nih.gov

Research has shown that anionic alkyldiphenyl-oxide disulfonates, a class to which Dodecyl(sulfophenoxy)benzenesulfonic acid belongs, are particularly effective for this purpose. The presence of aromatic rings in the surfactant's structure is believed to promote strong interaction with the surface of single-walled carbon nanotubes (SWCNTs) through π-π stacking. This interaction facilitates the exfoliation of nanotube bundles and allows for a higher fraction of individually dispersed SWCNTs in a solution compared to some other surfactants. researchgate.net

This class of surfactants is highly effective in producing stable nanoparticles. In a technique known as solvent-free extrusion emulsification (SFEE), an alkyldiphenyloxide disulfonate (sold under the trade name Calfax DB-45) was used to synthesize nanosized polyester (B1180765) particles. mcmaster.cafigshare.com This method involves mixing the surfactant with a polymer melt, which is then emulsified with water. The alkyldiphenyloxide disulfonate proved to be a highly efficient emulsifier, capable of creating stable oil-in-water (O/W) emulsions with particle sizes in the desired 100–200 nm range, even at low molar concentrations. mcmaster.ca The high affinity of the surfactant for water was identified as a key factor in its effectiveness, allowing it to overcome the high viscous forces involved in mixing water into the polymer melt.

A study exploring the synergistic effects of anionic and non-ionic surfactants in SFEE found that the blend of Calfax DB-45 and a non-ionic species (Igepal CA-630) exhibited enhanced performance. This synergistic interaction allowed for a lower total surfactant concentration than would be possible with a single surfactant, which is advantageous for minimizing residual surfactant in the final product. mcmaster.cafigshare.com

Table 1: Performance of Alkyldiphenyloxide Disulfonate in Nanoparticle Synthesis This table is interactive. Column headers can be clicked to sort the data.

| Surfactant System | Polymer | Synthesis Method | Resulting Particle Size | Key Finding | Reference |

|---|---|---|---|---|---|

| Alkyldiphenyloxide Disulfonate (Calfax DB-45) | Polyester | Solvent-Free Extrusion Emulsification (SFEE) | 100-200 nm | Highly effective at low concentrations for creating stable O/W emulsions. |

Emulsion polymerization is a widely used industrial process for producing synthetic latexes, which are critical components in paints, adhesives, and coatings. Dodecyl diphenyl ether disulfonate surfactants are particularly valued as emulsifiers in these processes due to their ability to create stable, small-particle-size latexes. nanotrun.compcimag.com They are used in the polymerization of a variety of monomers, including vinyl acetate (B1210297), styrene (B11656), and acrylates. nanotrun.comresearchgate.net

The unique molecular structure of these surfactants provides excellent stability in the presence of strong acids, bases, and high concentrations of inorganic salts. google.com This robustness is a significant advantage over many conventional surfactants. google.com Studies have demonstrated that diphenyl oxide disulfonate (DPOS) surfactants can be used effectively as the sole emulsifier in the polymerization of hydrophobic monomers like isodecyl methacrylate (B99206) and the vinyl ester of neodecanoic acid. pcimag.com Furthermore, a dipotassium (B57713) salt of dodecyl diphenyl ether disulfonate has been synthesized specifically for its excellent surface activity in creating emulsion polymer lattices. researchgate.net

Table 2: Applications in Emulsion Polymerization This table is interactive. Column headers can be clicked to sort the data.

| Surfactant | Polymer System / Monomers | Industry Application | Reference |

|---|---|---|---|

| Sodium Dodecyl Diphenyl Ether Disulfonate | Vinyl Acetate, Polystyrene, Styrene Butadiene, Vinyl Chloride | Adhesives, Coatings, Binders | nanotrun.com |

| Diphenyl Oxide Disulfonate (DPOS) | Isodecyl Methacrylate, Vinyl Ester of Neodecanoic Acid | Coatings | pcimag.com |

Functionalization of Advanced Materials

Beyond synthesis, these surfactants are used to impart specific functionalities to materials, enhancing their performance and durability.

While direct applications in polar elastomers are not extensively documented in the provided search results, a notable application involves the incorporation of a related compound, sodium dodecyl diphenyl ether disulfonate (MADS), into a polar polymer matrix to enhance its properties. In one study, MADS was inserted into the interlayer of a ZnAl-layered double hydroxide (B78521) (LDH) to create a novel UV-shielding nanomaterial. mdpi.com This functionalized material, MADS-LDH, was then incorporated into a polyvinyl chloride (PVC) matrix. The results showed that the MADS-LDH composite significantly improved the photoaging resistance of the PVC film by providing broad-spectrum UV absorption. The study demonstrated that the presence of the dodecyl diphenyl ether disulfonate structure within the composite was key to inhibiting the degradation of the polymer under UV irradiation. mdpi.com

Based on the available search results, there is no specific information on the use of this compound or its salts in the preparation of conductive polymer composites. Research in this area often utilizes other surfactants, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), which acts as both a dopant and an emulsifier for intrinsically conductive polymers like polyaniline. mdpi.comsapub.org

Modification of Bitumen and Asphalt

This compound, more commonly referred to in literature as Dodecylbenzene Sulfonic Acid (DBSA), serves as a chemical modifier to enhance the properties of bitumen, particularly in the context of rejuvenating aged materials. researchgate.net Research indicates that DBSA can be used as a solubilizer in conjunction with conventional rejuvenators to improve the performance of aged bitumen. nih.govresearchgate.net

The primary mechanism involves the interaction of DBSA with asphaltene molecules, which are key components of bitumen. researchgate.net In aged bitumen, performance degradation is linked to both chemical component variation and the transformation of the material's colloidal structure. nih.govresearchgate.net Standard rejuvenators can replenish necessary aromatic components but may have limited effect on recovering a damaged colloidal structure. nih.gov The sulfonic group in DBSA, however, can react with the surface of asphaltene aggregates, helping to reform a solvation layer. nih.govresearchgate.net This action facilitates the transformation of the colloidal structure back towards that of virgin bitumen. nih.gov

Table 1: Effect of DBSA-Containing Rejuvenator on Bitumen Properties This table summarizes the general trends observed when a Solubilized Rejuvenator (SR) containing DBSA is added to aged bitumen, compared to a Conventional Rejuvenator (CR).

| Property | Effect of Conventional Rejuvenator (CR) | Effect of DBSA Solubilized Rejuvenator (SR) |

| Penetration | Moderate Increase | Rapid Increase nih.gov |

| Ductility | Increase | Significant Increase nih.gov |

| Softening Point | Decrease | Decrease nih.gov |

| Viscosity | Decrease | Decrease nih.gov |

| Colloidal Structure | Limited Influence | Facilitates Transformation nih.govresearchgate.net |

Formation of Conductive Hydrogels

This compound plays a crucial role as a dopant in the synthesis of electrically conductive hydrogels. These materials combine the properties of conductive polymers with the scaffold of hydrogels, making them suitable for applications such as nerve regeneration. nih.gov

The process often involves polymerizing a conductive polymer, such as polypyrrole (PPy) or polyaniline (PANI), within a pre-formed hydrogel scaffold. nih.govmdpi.com During the synthesis of the conductive polymer, an anion is required to stabilize the positive charge that forms on the polymer backbone, which is essential for its conductivity. This compound is chosen for this purpose. nih.gov

In one study, PPy was synthesized within an oligo(polyethylene glycol) fumarate (B1241708) (OPF) hydrogel. The inclusion of DBSA as the anionic dopant resulted in an OPF-PPy composite material that was electrically conductive. nih.gov These conductive hydrogels demonstrated no cytotoxicity and promoted better cell attachment and proliferation compared to the non-conductive OPF hydrogel alone. nih.gov Specifically, neurite lengths of PC12 cells were significantly higher on hydrogels synthesized with DBSA, indicating their potential as candidates for nerve regeneration applications. nih.gov Similarly, PANI doped with DBSA (PANDB) has been synthesized to create conductive materials that can be blended with coatings to provide antistatic functions. mdpi.com The conductivity of such composites is influenced by the reaction time and the resulting morphology of the polymer. mdpi.com

Table 2: Properties of Conductive Hydrogels with this compound

| Property | Observation | Source |

| Conductivity | PANI doped with DBSA achieved conductivity around 2.03 S/cm. | mdpi.com |

| Compressive Modulus | OPF-PPy scaffolds showed a 40–70% increase compared to pure OPF. | nih.gov |

| Biocompatibility | OPF-PPy materials showed no cytotoxicity and improved PC12 cell attachment. | nih.gov |

| Nerve Regeneration | Significantly higher neurite lengths observed on OPF-PPy doped with DBSA. | nih.gov |

Catalytic Applications and Reaction Enhancement

Curing Catalyst for Amino Baking Paint

In the coatings industry, this compound is utilized as a highly effective catalyst for the curing of amino baking paints. paint.org These paints, which often consist of melamine (B1676169) resins crosslinked with acrylic polyols, require an acid catalyst to facilitate the curing (crosslinking) reaction at elevated temperatures. paint.orgsz-zhongjijia.com

DBSA belongs to the class of aromatic sulfonic acid catalysts, which are known to be active in promoting the etherification reaction that leads to the formation of a durable paint film. paint.org The use of strong acid catalysts like DBSA allows for faster curing or curing at lower temperatures, which is desirable for saving energy and for coating heat-sensitive substrates. paint.org While latent catalysts (amine-blocked sulfonic acids) are also used to improve storage stability, unblocked acids like DBSA provide rapid curing once heat is applied. paint.orgsz-zhongjijia.com The efficiency of DBSA and other alkane sulfonic acids in promoting a fast cure makes them valuable components in formulations for industrial coatings used on automobiles, appliances, and machinery. paint.orggoogle.com

Role in Suppressing Undesired By-product Formation (e.g., Sulfone)

The synthesis of this compound is primarily achieved through the sulfonation of dodecylbenzene. chemicalbook.com A significant challenge in this industrial process is the formation of undesired by-products, particularly sulfones. Sulfone formation reduces the yield and purity of the desired sulfonic acid product.

While the compound itself does not suppress by-products, its manufacturing process incorporates methods to inhibit sulfone formation. Research has led to processes where the sulfonation reaction is carried out in the presence of an alkali metal or alkaline earth metal sulfite (B76179), such as sodium sulfite. google.com This additive is effective in reducing or inhibiting the formation of sulfones when reacting a sulfonatable material like an alkylbenzene with sulfur trioxide. google.com The inorganic sulfite can be introduced in various ways, such as being admixed with a diluent, to effectively suppress the side reaction that produces sulfones. google.com This ensures a higher quality and yield of the final this compound product.

Applications in Resource Recovery and Separation Technologies

Enhanced Oil Recovery (EOR) Mechanisms and Formulations

In the petroleum industry, the sodium salt of this compound, known as Sodium Dodecylbenzene Sulfonate (SDBS), is a widely studied anionic surfactant used in chemical Enhanced Oil Recovery (EOR) operations. nih.govresearchgate.net The goal of EOR is to recover crude oil that remains in a reservoir after primary and secondary recovery methods have been exhausted. sasol.comgoogle.com

The primary mechanism by which SDBS enhances oil recovery is by drastically reducing the interfacial tension (IFT) between the injected water (brine) and the trapped oil. nih.govgoogle.com Lowering the IFT reduces the capillary forces that trap oil droplets within the porous rock of the reservoir, allowing them to be mobilized and displaced toward production wells. sasol.com

SDBS is often used in Surfactant-Polymer (SP) or Alkali-Surfactant-Polymer (ASP) flooding formulations. google.com In these formulations, the surfactant's role is complemented by a polymer, which increases the viscosity of the injected fluid to improve sweep efficiency, and an alkali, which can react with acidic components in the crude oil to create additional soap-like substances in-situ. google.com Furthermore, anionic surfactants like SDBS can alter the wettability of the reservoir rock (e.g., sandstone or carbonate), making the surface more water-wet, which helps in releasing the adhered oil. nih.gov Studies have shown that synergistic effects between different surfactants, including SDBS, can further improve oil recovery efficiency. nih.gov

Table 3: Summary of Research Findings on SDBS in Enhanced Oil Recovery This table presents data from various studies investigating the effectiveness of SDBS in EOR applications, adapted from a literature review.

| Study (Reference) | Surfactant Concentration | Oil Recovery by Waterflooding (%) | Incremental Oil Recovery after Surfactant Flooding (%) |

| Stanislaus and Mahmud, 2017 | 0.8 wt% | 56.3 | 4.90 researchgate.net |

| Le Van and Chon, 2016 (SP Flood) | 0.83 vol% | 65.0 | 9.45 researchgate.net |

| Keshtkar et al., 2016 | 0.01 mol. fraction | 35.0 | 20.0 researchgate.net |

| Rai et al., 2015 (SP Flood) | 0.1 wt% | 21.6 | 17.7 researchgate.net |

| Sinha et al., 2015 (ASP Flood) | 0.1 wt% | 51.7 | 19.5 researchgate.net |

Organic Solvent Recovery from Wastewater

The recovery of organic compounds, such as dyes from industrial wastewater, is a critical environmental and economic concern. Aryl sulfonates, including this compound derivatives, are instrumental in processes designed to reclaim these compounds. One effective method involves a three-step acidification-extraction-stripping process to recover aryl sulfonate dyes. In this process, the wastewater is first acidified to convert the aryl sulfonate salt into its less water-soluble acid form. An organic solvent mixture containing an amine is then used to extract the aryl sulfonic acid into an oil phase. Finally, the dye is stripped from the organic phase using an inorganic base, which converts it back to the sulfonate salt, allowing it to be separated and reused. This method can achieve a recovery rate of over 95% for certain direct dyes, significantly reducing water pollution and allowing for the recycling of valuable chemicals.

Surfactant-enhanced oil recovery (SEOR) is another relevant application where similar principles are used to recover organic materials. In SEOR, surfactants are injected into reservoirs to reduce interfacial tension and mobilize trapped oil, demonstrating the efficacy of these compounds in separating organic phases from aqueous environments.

Table 1: Key Stages of Aryl Sulfonate Recovery from Wastewater

| Stage | Objective | Typical Reagents | Mechanism |

|---|---|---|---|

| Acidification | Convert water-soluble aryl sulfonate salt to aryl sulfonic acid. | Sulfuric Acid | Protonation of the sulfonate group reduces its water solubility. |

| Extraction | Transfer the aryl sulfonic acid from the aqueous phase to an organic phase. | Organic amine (e.g., Trioctylamine), Alcohol, and a non-polar solvent (e.g., Sherwood oil) | The aryl sulfonic acid forms an organic salt with the amine, facilitating its transfer into the oil phase. |

| Stripping (Back-Extraction) | Recover the aryl sulfonate from the organic phase back into an aqueous solution for reuse. | Inorganic Base (e.g., Sodium Hydroxide) | A double decomposition reaction converts the sulfonic acid back into its water-soluble salt form. |

Specialized Industrial Process Enhancements

In the textile industry, achieving uniform and consistent color is paramount. Dodecylbenzene sulfonic acid and its salts serve as highly effective auxiliaries in dyeing processes. google.com They function as homogenizing and leveling agents, ensuring that the dye is evenly distributed throughout the fabric. researchgate.net As an anionic surfactant, the compound helps to break down dye agglomerates into finer particles and keeps them stably dispersed in the dye bath. nouryon.com This action prevents spotting and promotes even dye penetration into the textile fibers, resulting in a level and consistent shade. researchgate.net Its strong wetting properties also facilitate the initial uptake of the dye liquor by the fabric, further contributing to uniform coloration. google.com

The efficacy of pesticide formulations is significantly enhanced by the inclusion of surfactants like dodecylbenzene sulfonic acid. nih.gov It is used as an inert ingredient in these formulations, where it acts as a wetting, spreading, and penetrating agent. grahamchemical.comamericanelectro.com When a pesticide is sprayed, the surfactant reduces the surface tension of the droplets, allowing them to spread more evenly across the waxy surfaces of leaves rather than beading up. This improved coverage ensures better contact between the active ingredient and the target pest or plant surface. Furthermore, it can help the active ingredient penetrate the outer protective layers of plants or insects, enhancing its biological activity. Its role as an emulsifier is also crucial for creating stable mixtures of oil-based active ingredients and water in emulsifiable concentrate formulations. nih.gov

In the electroplating industry, the quality of the metallic coating is defined by properties such as brightness, hardness, and corrosion resistance, which are directly influenced by the grain structure of the deposited metal. Additives are used in plating baths to control this structure. Dodecylbenzene sulfonic acid is classified as a plating and surface treating agent. grahamchemical.com Anionic surfactants like DDBSA can adsorb onto the cathode surface during electrodeposition. This adsorption influences the nucleation and growth of metal crystals, typically leading to the formation of a finer, more uniform grain structure. By inhibiting the growth of large, irregular crystals and promoting the formation of new nuclei, these additives help produce brighter, smoother, and more durable plated finishes. The surfactant's ability to form a protective film can also play a role in achieving a desired surface finish. researchgate.net

Table 2: Summary of Industrial Process Enhancements

| Industry | Application | Primary Function | Mechanism of Action |

|---|---|---|---|

| Textile | Dyeing and Dispersion | Homogenizing & Leveling Agent | Reduces dye particle size and maintains a stable dispersion in the dye bath for uniform color application. researchgate.netnouryon.com |

| Paint | Coatings Formulation | Anionic Leveling Agent | Reduces surface tension of the liquid paint, promoting smooth film formation and preventing defects. silverfernchemical.com |

| Pesticide | Formulation Additive | Wetting, Spreading, Penetrating Agent | Lowers the surface tension of spray droplets for better coverage and enhances the uptake of the active ingredient. nih.govgrahamchemical.com |

| Electroplating | Bath Additive | Grain Shape & Size Control | Adsorbs onto the electrode surface, influencing crystal growth to produce a fine-grained, bright metal deposit. grahamchemical.com |

Environmental Transformation and Degradation Studies Chemical Pathways

Chemical Degradation Pathways in Aqueous Environments